molecular formula C17H18ClNO3 B2368350 2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide CAS No. 1798514-60-9

2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide

Cat. No.: B2368350
CAS No.: 1798514-60-9
M. Wt: 319.79
InChI Key: GTBMVPQBHZHPRJ-UHFFFAOYSA-N
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Description

2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide is an organic compound that serves as an important building block in various chemical syntheses. It is characterized by the presence of a chloro group, methoxy groups, and a benzamide structure, making it a versatile compound in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide typically involves multiple steps. One common method includes the Friedel-Crafts acylation of a benzene derivative followed by nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield simpler hydrocarbons .

Scientific Research Applications

2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in a variety of chemical and biological applications .

Biological Activity

2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide is a synthetic organic compound belonging to the class of benzamides. Its unique structure, characterized by a chloro group and methoxyphenyl moieties, suggests potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H20ClN1O3, with a molecular weight of approximately 335.80 g/mol. The presence of multiple methoxy groups enhances its lipophilicity, which may contribute to its bioavailability in biological systems.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The chloro and methoxy groups facilitate binding to these targets, modulating their activity. The ethyl linkage provides spatial flexibility, allowing the compound to effectively fit into active sites of target molecules.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related benzamide derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231. This effect is often linked to the inhibition of specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various bacterial strains. Studies suggest that benzamide derivatives can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Enzyme Inhibition

This compound has been explored as an inhibitor of carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumor progression and metastasis. The compound demonstrated significant inhibitory effects with IC50 values in the nanomolar range, indicating its potential as a therapeutic agent in cancer treatment .

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds and their implications for drug development:

Study Findings
Study 1 Induced apoptosis in MDA-MB-231 cells with a significant increase in annexin V-FITC positivity.
Study 2 Exhibited antimicrobial activity against S. aureus at concentrations as low as 50 μg/mL.
Study 3 Demonstrated selective inhibition of CA IX over CA II, suggesting potential for targeted cancer therapies.

Pharmacokinetics and ADMET Properties

Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable pharmacokinetic properties for this compound. These properties are crucial for evaluating its viability as a therapeutic agent .

Properties

IUPAC Name

2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-21-15-10-6-4-8-13(15)16(22-2)11-19-17(20)12-7-3-5-9-14(12)18/h3-10,16H,11H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBMVPQBHZHPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2=CC=CC=C2Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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